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carboxylic acid

Cat. No.: B181881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism,

and Excretion (ADME) properties of various 3-halobenzo[b]thiophene derivatives. The data

presented is crucial for the early-stage evaluation of these compounds as potential drug

candidates, offering insights into their pharmacokinetic profiles and drug-likeness. The

information is derived from computational studies utilizing established predictive models.

Overview of 3-Halobenzo[b]thiophene Derivatives
3-Halobenzo[b]thiophene derivatives are a class of sulfur-containing heterocyclic compounds

that have garnered significant interest in medicinal chemistry. They are recognized for a wide

range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The

introduction of a halogen atom at the 3-position of the benzo[b]thiophene scaffold can

significantly influence the physicochemical and pharmacokinetic properties of the molecule,

making in silico ADME profiling an essential step in their development.
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The following table summarizes the key physicochemical parameters of a series of 3-

halobenzo[b]thiophene derivatives, as predicted by in silico methods. These parameters are

fundamental in determining the ADME profile of a compound.
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Data sourced from a study on the synthesis and evaluation of 3-halobenzo[b]thiophenes as

potential antibacterial and antifungal agents.[1] Abbreviations:nHA: number of heavy atoms;

nAHA: number of aromatic heavy atoms; nRotB: number of rotatable bonds; nHBA: number of

hydrogen bond acceptors; nHBD: number of hydrogen bond donors; TPSA: topological polar

surface area; MLOGP: consensus Log P(o/w); ESOL: estimated solubility.

Drug-Likeness and Medicinal Chemistry
Friendliness
The drug-likeness of the 3-halobenzo[b]thiophene derivatives was evaluated using several

established filters. The results indicate a favorable profile for these compounds.
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25 Yes Yes Yes Yes Yes 0 0

26 Yes Yes Yes Yes Yes 0 0

27 Yes Yes Yes Yes Yes 0 0

28 Yes Yes Yes Yes Yes 0 0

29 Yes Yes Yes Yes Yes 0 0

30 Yes Yes Yes Yes Yes 0 0

31 Yes Yes Yes Yes Yes 0 0
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33 Yes Yes Yes Yes Yes 0 0

34 Yes Yes Yes Yes Yes 0 0

35 Yes Yes Yes Yes Yes 0 0

Data sourced from a study on the synthesis and evaluation of 3-halobenzo[b]thiophenes as

potential antibacterial and antifungal agents.[1] Note: "Yes" indicates no violations of the

respective filter. "0" indicates no alerts for PAINS (pan-assay interference compounds) or Brenk

structural alerts.

The analyzed compounds demonstrated excellent drug-like properties, with no violations of the

Lipinski, Ghose, Veber, Egan, and Muegge filters.[1][4] This suggests a high potential for good

oral bioavailability and favorable pharmacokinetic profiles. Furthermore, the absence of PAINS

and Brenk alerts indicates a lower likelihood of non-specific activity or toxicity.[4]

Experimental Protocols
The in silico ADME and drug-likeness properties were determined using the SwissADME web

tool.[1] This platform employs a combination of established computational models and

predictive algorithms to estimate the pharmacokinetic parameters of small molecules.
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Methodology for In Silico ADME Prediction:

Compound Input: The chemical structures of the 3-halobenzo[b]thiophene derivatives were

converted to the SMILES (Simplified Molecular Input Line Entry System) format.

Parameter Calculation: The SMILES strings were submitted to the SwissADME online

server. The software then calculated a comprehensive set of physicochemical descriptors,

pharmacokinetic properties, drug-likeness parameters, and medicinal chemistry friendliness

alerts.

Data Analysis: The output data was collected and analyzed to compare the properties of the

different derivatives. The key parameters evaluated included molecular weight, lipophilicity

(MLOGP), solubility (ESOL), topological polar surface area (TPSA), and the number of

hydrogen bond donors and acceptors.

Drug-Likeness Evaluation: The calculated properties were assessed against multiple drug-

likeness rules, including Lipinski's rule of five, Ghose filter, Veber's rule, Egan's rule, and

Muegge's criteria.[1][4]

Visualizing In Silico ADME Workflow and Key
Parameters
The following diagrams illustrate the general workflow of an in silico ADME prediction study and

the key parameters that are typically evaluated.
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Caption: General workflow for in silico ADME prediction.
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Caption: Key parameters evaluated in ADME profiling.

Conclusion
The in silico analysis of 3-halobenzo[b]thiophene derivatives reveals promising ADME and

drug-likeness profiles. The majority of the evaluated compounds adhere to established rules for
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oral bioavailability, suggesting they are good candidates for further preclinical development.

The computational data presented in this guide serves as a valuable resource for researchers

in the field, enabling a more informed selection and optimization of lead compounds. It is

important to note that while in silico predictions are a powerful tool in early-stage drug

discovery, experimental validation of these properties is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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